molecular formula C8H13Cl2N3O2 B6208603 methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride CAS No. 2731007-16-0

methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride

Cat. No.: B6208603
CAS No.: 2731007-16-0
M. Wt: 254.1
InChI Key:
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Description

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is a chemical compound with a molecular formula of C8H12Cl2N4O2. It is a derivative of propanoic acid and contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyrimidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine group to the acrylate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring.

    Methyl 2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride: This compound differs in the position of the nitrogen atoms in the pyrimidine ring.

Uniqueness

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

2731007-16-0

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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